5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one
Overview
Description
5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of phenyl and phenoxymethyl groups in its structure makes it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one typically involves the reaction of phenylisocyanate with phenylglycidyl ether. This reaction proceeds under mild conditions and results in the formation of the oxazolidinone ring . The reaction can be carried out in the presence of a suitable solvent, such as dichloromethane, and at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl and phenoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s structure makes it a potential candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or proteins, altering their activity. The exact pathways and targets can vary depending on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-oxazolidinone: This compound lacks the phenoxymethyl group, making it less complex in structure.
3-Phenyl-5-(hydroxymethyl)oxazolidinone: This compound has a hydroxymethyl group instead of a phenoxymethyl group, which can affect its reactivity and applications.
3-Phenyl-5-phenoxymethyl-2-N-phenyliminooxazolidine: This compound has an additional phenylimino group, making it structurally different and potentially altering its chemical properties.
Uniqueness
The presence of both phenyl and phenoxymethyl groups in 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one makes it unique compared to its similar compounds
Properties
IUPAC Name |
5-(phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16-17(13-7-3-1-4-8-13)11-15(20-16)12-19-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCILYMEQCWTGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)COC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924212 | |
Record name | 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226-26-2 | |
Record name | 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenyl-5-phenoxymethyl-2-oxazolidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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